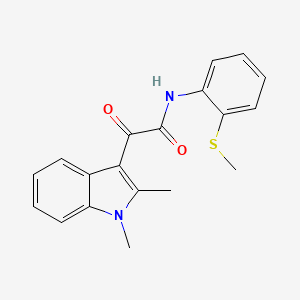

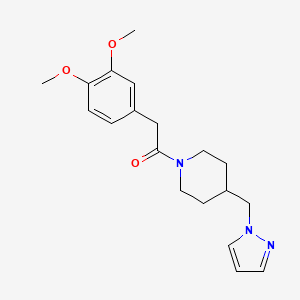

![molecular formula C25H18N2O2S B2702397 4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 307510-71-0](/img/structure/B2702397.png)

4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The compound has a molecular formula of C25H18N2O2S, an average mass of 410.488 Da, and a monoisotopic mass of 410.108887 Da .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula and the properties of thiazoles . Thiazoles are planar, aromatic heterocycles characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Synthesis and Chemical Properties

Convenient Preparations of 1,2,4-Thiadiazoles : Thiadiazoles, chemically related to benzothiazoles, were synthesized through oxidative dimerization of thioamides, highlighting the versatility of thioamide compounds in creating biologically relevant structures (Takikawa et al., 1985).

Synthesis of Thiadiazolobenzamide Complexes : This study demonstrated the cyclization of thioxothiourea to synthesize thiadiazolobenzamide and its metal complexes, revealing the chemical reactivity of thiadiazole derivatives and their potential in coordination chemistry (Adhami et al., 2012).

Biological and Pharmacological Applications

Anticancer Evaluation of Benzamides : A series of benzamides, closely related to the query compound, were synthesized and evaluated for their anticancer activity against several cancer cell lines, indicating the potential therapeutic applications of benzamide derivatives (Ravinaik et al., 2021).

Antifungal Activity of Benzamides : Various substituted benzamides were prepared and showed low to moderate antifungal activity, suggesting the importance of structural optimization for enhancing biological activities (Saeed et al., 2008).

Metal-Free Synthesis of Benzothiazoles : Demonstrated an eco-friendly synthesis of highly functionalized benzothiazoles from ortho-haloanilines, showcasing the potential for green chemistry approaches in synthesizing complex molecules (Saini et al., 2019).

Spectroscopic and Material Science Applications

- Molecular Organization in Lipid Bilayers : The study investigated the interaction of thiadiazole derivatives with lipid bilayers, providing insights into the molecular organization and potential applications in material sciences (Kluczyk et al., 2016).

Properties

IUPAC Name |

4-benzoyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2S/c28-23(17-7-2-1-3-8-17)18-10-12-19(13-11-18)24(29)27-25-26-22-20-9-5-4-6-16(20)14-15-21(22)30-25/h1-13H,14-15H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUHUCNLMUSJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

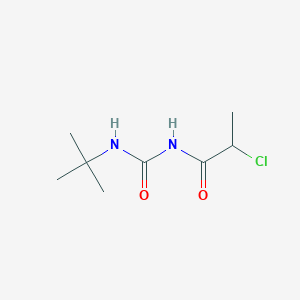

![Ethyl 2-[(4-fluorobenzyl)-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2702314.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)

![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)

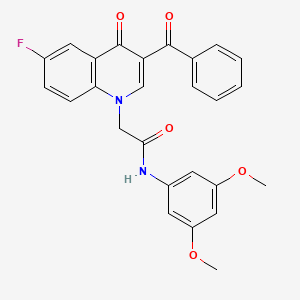

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)

![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)

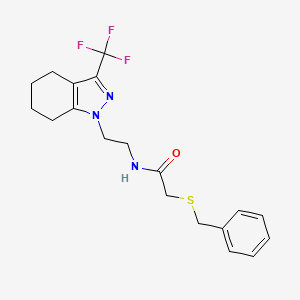

![8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2702329.png)

![3-[[1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2702331.png)